molecular formula C14H19N3O B2616372 2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole CAS No. 2097864-05-4

2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole

Cat. No.: B2616372
CAS No.: 2097864-05-4
M. Wt: 245.326
InChI Key: VTQMNUTUQCLJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-methylpiperazine-1-carbonyl)benzoic acid” is similar to the one you’re asking about . It has a molecular weight of 248.28 and is a solid in its physical form . Another related compound is “4-Methyl-1-piperazinecarbonyl chloride hydrochloride” which has a molecular weight of 199.08 .


Molecular Structure Analysis

The InChI code for “2-(4-methylpiperazine-1-carbonyl)benzoic acid” is 1S/C13H16N2O3/c1-14-6-8-15 (9-7-14)12 (16)10-4-2-3-5-11 (10)13 (17)18/h2-5H,6-9H2,1H3, (H,17,18) .


Physical and Chemical Properties Analysis

The physical form of “2-(4-methylpiperazine-1-carbonyl)benzoic acid” is solid . For a related compound, “4-Methyl-1-piperazinecarbonyl chloride hydrochloride”, it is recommended to dissolve approximately 10 mg of the sample in 10 ml of 20 mM HCl:methanol, 1:1 solution for analysis .

Scientific Research Applications

Synthetic Dye Development Isoindole-based compounds are also central to the development of new dyes. Research into the acylation reactions of isoindole structures has led to the creation of novel cyanine dyes, which are important for various industrial applications, including the production of textiles and inks. These synthetic efforts highlight the versatility of isoindole derivatives in producing a wide range of colors and properties for commercial and artistic use (Voitenko et al., 2004).

Environmental Purification Isoindole derivatives have been investigated for their capacity to bind and remove pollutants from natural waters, contributing to environmental purification strategies. The adsorption properties of these compounds make them suitable for filtering and removing organic contaminants from water, aiding in the treatment of wastewater and the provision of clean drinking water. This research is crucial for addressing global water pollution and ensuring access to safe water resources (Reemtsma et al., 2010).

Analytical Chemistry In analytical chemistry, derivatives of 2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole have been employed as derivatization agents for the sensitive detection of primary amines, including amino acids and peptides. These applications are essential for biochemical research, clinical diagnostics, and the pharmaceutical industry, where accurate and sensitive detection methods are necessary for the analysis of complex biological samples (Liu et al., 1991).

Mechanism of Action

While the mechanism of action for “2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole” is not available, a related compound, LB-100, is known to inhibit Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C), which may contribute to its antitumor activity .

Safety and Hazards

For “4-Methyl-1-piperazinecarbonyl chloride hydrochloride”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Protective equipment should be used and adequate ventilation should be ensured .

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-15-6-8-16(9-7-15)14(18)17-10-12-4-2-3-5-13(12)11-17/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQMNUTUQCLJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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